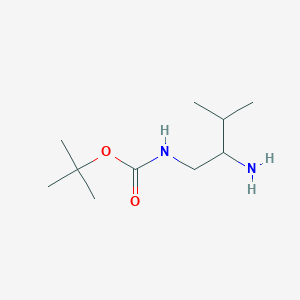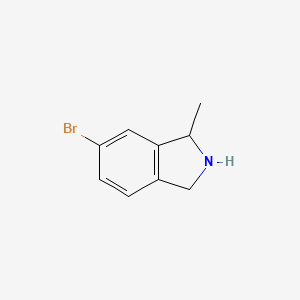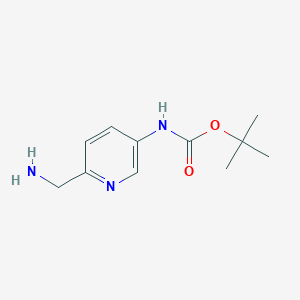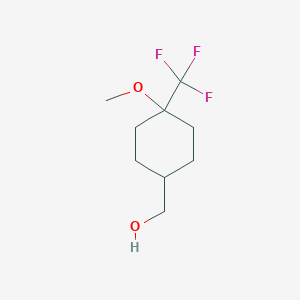
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is a synthetic organic compound characterized by a cyclohexyl ring substituted with a methoxy group and a trifluoromethyl group, along with a methanol moiety[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ](https://wwwachemblockcom/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanolhtml)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the methoxy and trifluoromethyl groups[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ...](https://www.achemblock.com/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanol.html). Common synthetic routes include:
Halogenation: The cyclohexyl ring is halogenated to introduce reactive sites.
Nucleophilic Substitution: The halogenated cyclohexyl ring undergoes nucleophilic substitution with methanol to introduce the methoxy group.
Trifluoromethylation: The trifluoromethyl group is introduced through trifluoromethylation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce costs.
化学反应分析
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclohexyl derivatives.
科学研究应用
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the context of its application and the specific biological system involved.
相似化合物的比较
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is compared with similar compounds to highlight its uniqueness:
Trans-4-(trifluoromethoxy)cyclohexyl]methanol: Similar structure but different spatial arrangement.
(4-(Trifluoromethyl)cyclohexyl)methanol: Lacks the methoxy group, leading to different chemical properties and reactivity.
属性
IUPAC Name |
[4-methoxy-4-(trifluoromethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h7,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMJATYAKBQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
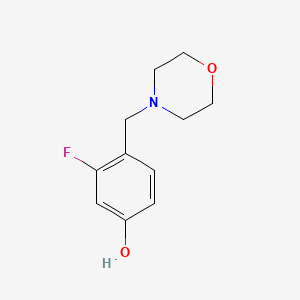
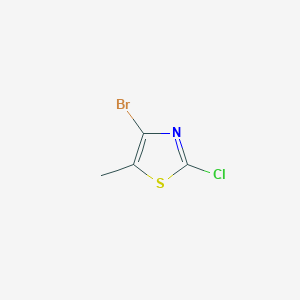
![6-bromo-Furo[2,3-d]pyrimidin-4-amine](/img/structure/B7964445.png)
![2-Bromo-8-fluoro-imidazo[1,2-a]pyridine](/img/structure/B7964453.png)

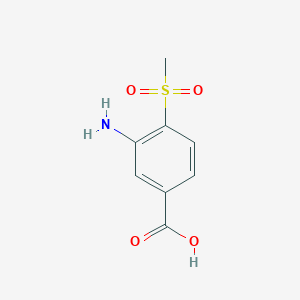
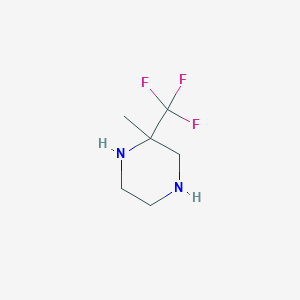
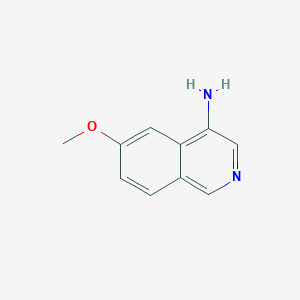
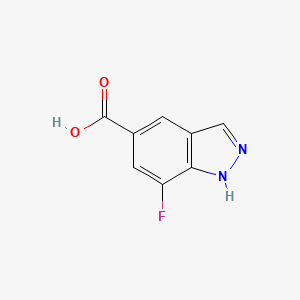
![3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B7964497.png)
